GSK2578215A

描述

GSK2578215A 是一种强效且选择性地抑制富含亮氨酸重复序列激酶 2 (LRRK2) 的抑制剂,LRRK2 是一种与帕金森病相关的蛋白激酶。 该化合物能够穿透血脑屏障,并在 460 种其他激酶中表现出对 LRRK2 的高度选择性 .

准备方法

GSK2578215A 的合成涉及多个步骤,从制备核心苯甲酰胺结构开始。合成路线通常包括以下步骤:

苯甲酰胺核心的形成: 这涉及在受控条件下将 5-(2-氟-4-吡啶基)-2-(苯甲氧基)-N-3-吡啶基苯甲酰胺与适当的试剂反应。

官能团修饰: 引入或修饰各种官能团以实现所需的化学结构。

化学反应分析

GSK2578215A 会经历几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可被氧化形成各种氧化产物。

还原: 可以进行还原反应来修饰分子中的某些官能团。

取代: 该化合物可以进行取代反应,其中特定原子或基团被其他原子或基团取代。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Pharmacokinetics

GSK2578215A exhibits favorable pharmacokinetic properties, including:

- Blood-Brain Barrier Penetration : The compound shows good permeability across the blood-brain barrier, which is essential for targeting central nervous system disorders.

- Selectivity : It displays high selectivity for LRRK2 over a broad panel of kinases (460 others), with minimal off-target effects .

- Bioavailability : The compound has demonstrated effective systemic exposure in animal models, with significant brain-to-plasma distribution ratios .

Scientific Research Applications

This compound has several applications in scientific research:

- Neurobiology : Used to study the biochemical pathways affected by LRRK2 inhibition, particularly in dopaminergic cell lines like SH-SY5Y. It has been shown to induce protective autophagy and influence mitochondrial dynamics, which are critical in Parkinson's disease pathogenesis .

- Drug Development : As a tool compound, this compound aids in the development of new therapies targeting LRRK2 for Parkinson's disease and other neurodegenerative disorders. Its unique properties make it a valuable candidate for clinical trials aimed at evaluating its therapeutic efficacy .

- Cellular Studies : Employed in cellular assays to investigate the role of LRRK2 in various biological processes, including autophagy and mitochondrial function. The compound's ability to induce protective mechanisms against cellular stress has been documented .

Table 1: Comparative IC50 Values of this compound

| Target | IC50 (nM) |

|---|---|

| Wild-type LRRK2 | 10.1 |

| LRRK2[G2019S] | 8.9 |

| LRRK2[A2016T] | 81.1 |

| LRRK2[G2019S+A2016T] | 61.3 |

This table illustrates the varying potency of this compound against different forms of LRRK2, highlighting its effectiveness against the most common pathogenic variant associated with familial Parkinson's disease.

Table 2: Pharmacokinetic Parameters of this compound

| Route | Matrix | AUC last (hr ng/mL) | T 1/2 (h) | CL (mL/min/kg) | V ss (L/kg) | Brain/plasma (AUC last) ratio | % F |

|---|---|---|---|---|---|---|---|

| IV | Plasma | 519.6 | 1.14 | 30.0 | 2.3 | 1.4 | 12.2 |

| Brain | 708.7 | 1.11 | 22.1 | 1.6 | – | – | |

| PO | Plasma | 635.3 | – | – | – | 2.4 | – |

| Brain | 1539.4 | – | – | – | – | – |

This pharmacokinetic profile indicates that this compound achieves significantly higher concentrations in the brain compared to plasma, underscoring its potential efficacy in treating central nervous system disorders.

作用机制

GSK2578215A 通过抑制 LRRK2 的激酶活性发挥作用。它与激酶的 ATP 结合位点结合,阻止下游底物的磷酸化。这种抑制会导致 Ser910 和 Ser935 的磷酸化减少,这两个残基参与 LRRK2 信号传导。 该化合物能够穿透血脑屏障,使其能够有效地靶向中枢神经系统中的 LRRK2 .

相似化合物的比较

与其他激酶抑制剂相比,GSK2578215A 对 LRRK2 的高选择性和效力是独一无二的。类似的化合物包括:

LRRK2-IN-1: 另一种具有不同化学结构的强效 LRRK2 抑制剂。

HG-10-102-01: 一种具有不同药代动力学特性的选择性 LRRK2 抑制剂。

生物活性

GSK2578215A is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a therapeutic target for certain forms of Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, pharmacokinetics, and effects observed in various studies.

Chemical Profile

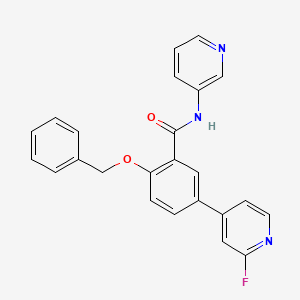

- Chemical Name : 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinylbenzamide

- Purity : ≥99%

- Molecular Weight : 364.4 g/mol

Potency and Selectivity

This compound exhibits remarkable potency against both wild-type LRRK2 and the G2019S mutant, with IC50 values of approximately 10.1 nM and 8.9 nM, respectively . Its selectivity profile is notable; it demonstrates significant inhibition of Ser910 and Ser935 phosphorylation in cellular contexts at concentrations ranging from 0.3 to 1.0 μM .

Comparative IC50 Values

| Target | IC50 (nM) |

|---|---|

| Wild-type LRRK2 | 10.1 |

| LRRK2[G2019S] | 8.9 |

| LRRK2[A2016T] | 81.1 |

| LRRK2[G2019S+A2016T] | 61.3 |

This compound inhibits LRRK2 kinase activity by blocking the phosphorylation of specific serine residues (Ser910 and Ser935), which are critical for its activity. This inhibition occurs in both in vitro and in vivo settings, including mouse models where it effectively reduced phosphorylation levels in peripheral tissues like the spleen and kidney but not in the brain .

Pharmacokinetics

In pharmacokinetic studies, this compound demonstrated a brain-to-plasma ratio of approximately 1.9 after intraperitoneal administration of 100 mg/kg in mice, indicating good brain penetration. However, it has low oral bioavailability at about 12.2% . The half-life of this compound is reported to be around 1.14 hours, with a plasma exposure (AUC) of 635.3 h·ng/mL.

Neuroprotective Effects

In studies using SH-SY5Y neuroblastoma cells, this compound was shown to induce protective autophagy by promoting mitochondrial dynamics and increasing autophagosome formation. This effect was attributed to the inhibition of LRRK2, leading to the translocation of Drp1 (dynamin-related protein-1) to mitochondria, which is essential for mitochondrial fission .

In Vivo Studies

Research involving this compound in G2019S knock-in mice indicated that it inhibited cortical glutamate release, suggesting a role in modulating neurotransmitter exocytosis . Furthermore, studies have indicated that this compound can induce similar effects as other known LRRK2 inhibitors, reinforcing its potential as a therapeutic agent for Parkinson's disease.

属性

IUPAC Name |

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIGMFCFPXZRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285515-21-0 | |

| Record name | GSK-2578215A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2578215A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。